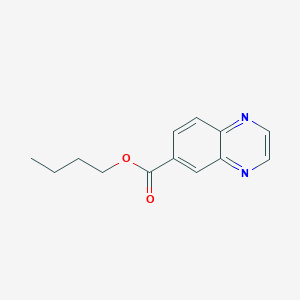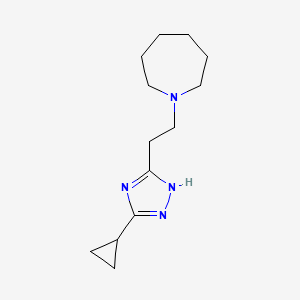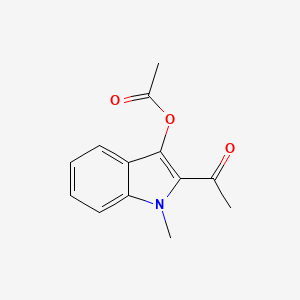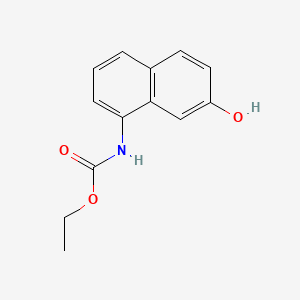
2-(4-Fluorophenyl)-1,2,3,4-tetrahydroquinoxaline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Fluorophenyl)-1,2,3,4-tetrahydroquinoxaline is an organic compound that belongs to the class of heterocyclic aromatic compounds It features a quinoxaline core with a tetrahydro structure and a fluorophenyl substituent at the second position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Fluorophenyl)-1,2,3,4-tetrahydroquinoxaline typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-fluoroaniline with 1,2-diketones under acidic conditions to form the quinoxaline ring. The reaction conditions often include the use of solvents like ethanol or acetic acid and heating to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods. Large-scale production would focus on maximizing yield and purity while minimizing costs and environmental impact. This could involve continuous flow reactors and the use of catalysts to enhance reaction efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-Fluorophenyl)-1,2,3,4-tetrahydroquinoxaline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline derivatives.
Reduction: Reduction reactions can lead to the formation of fully saturated tetrahydroquinoxaline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring, particularly at the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine, while nucleophilic substitutions may involve reagents like sodium hydroxide or ammonia.
Major Products Formed
Oxidation: Quinoxaline derivatives with various functional groups.
Reduction: Fully saturated tetrahydroquinoxaline derivatives.
Substitution: Halogenated or alkylated derivatives depending on the substituents introduced.
Wissenschaftliche Forschungsanwendungen
2-(4-Fluorophenyl)-1,2,3,4-tetrahydroquinoxaline has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Wirkmechanismus
The mechanism of action of 2-(4-Fluorophenyl)-1,2,3,4-tetrahydroquinoxaline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways or interact with DNA to exert anticancer effects. The exact pathways and targets depend on the specific application and the structural modifications of the compound.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(4-Fluorophenyl)-6-methyl-3,4-dihydroquinoxaline
- 2-(4-Fluorophenyl)-1,2,3,4-tetrahydroisoquinoline
- 2-(4-Fluorophenyl)-1,2,3,4-tetrahydrobenzoxazine
Uniqueness
2-(4-Fluorophenyl)-1,2,3,4-tetrahydroquinoxaline is unique due to its specific structural features, such as the tetrahydroquinoxaline core and the fluorophenyl substituent. These features confer distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and its potential therapeutic effects set it apart from similar compounds.
Eigenschaften
Molekularformel |
C14H13FN2 |
|---|---|
Molekulargewicht |
228.26 g/mol |
IUPAC-Name |
2-(4-fluorophenyl)-1,2,3,4-tetrahydroquinoxaline |
InChI |
InChI=1S/C14H13FN2/c15-11-7-5-10(6-8-11)14-9-16-12-3-1-2-4-13(12)17-14/h1-8,14,16-17H,9H2 |
InChI-Schlüssel |
LAJCDBLVSPUSQR-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(NC2=CC=CC=C2N1)C3=CC=C(C=C3)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![8-(Trifluoromethyl)pyrrolo[1,2-a]quinoxaline](/img/structure/B11877242.png)
![3-(4-Fluorophenyl)-1,4,7-triazaspiro[4.4]non-3-en-2-one](/img/structure/B11877249.png)







![4-Phenyl-1,2,3,3a,4,8b-hexahydrocyclopenta[b]indole](/img/structure/B11877305.png)

